molecular formula C6H7F5N2S B2638349 1-Pentafluorosulfanyl-3,5-diaminobenzene CAS No. 142653-60-9

1-Pentafluorosulfanyl-3,5-diaminobenzene

Cat. No.: B2638349
CAS No.: 142653-60-9
M. Wt: 234.19
InChI Key: JVSCTTTZZGSNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentafluorosulfanyl-3,5-diaminobenzene (CAS 142653-60-9) is a valuable aromatic diamine building block functionalized with a pentafluorosulfanyl (SF5) group. The SF5 group is characterized by its high lipophilicity and extreme electronegativity, making it a superior bioisostere for common substituents like the trifluoromethyl (CF3) group and nitro groups in the design of bioactive molecules . This compound is strictly for research applications and is not intended for human or animal use. In synthetic and medicinal chemistry research, this diamine serves as a key precursor for the synthesis of various SF5-containing heteroaromatic compounds, including benzimidazoles and other complex scaffolds . The presence of two amino groups on the benzene ring allows for versatile cyclization reactions, enabling researchers to create diverse chemical libraries for drug discovery efforts. The incorporation of the SF5 group can significantly alter the physicochemical properties of a molecule, potentially improving its metabolic stability, binding affinity, and membrane permeability . This makes 1-Pentafluorosulfanyl-3,5-diaminobenzene a critical reagent for exploring new chemical space in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-(pentafluoro-λ6-sulfanyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5N2S/c7-14(8,9,10,11)6-2-4(12)1-5(13)3-6/h1-3H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSCTTTZZGSNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)S(F)(F)(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Pentafluorosulfanyl 3,5 Diaminobenzene and Its Derivatives

Direct Synthesis Strategies of the Core 1-Pentafluorosulfanyl-3,5-diaminobenzene Skeleton

The construction of the 1-pentafluorosulfanyl-3,5-diaminobenzene framework is primarily achieved through multi-step synthetic sequences that begin with appropriately substituted benzene (B151609) derivatives. These methods focus on the introduction of the SF₅ group and the subsequent formation of the diamino substitution pattern.

Approaches via Nitro-(Pentafluorosulfanyl)benzenes as Precursors

A prevalent and effective strategy for synthesizing the target diamine relies on the chemical reduction of dinitro precursors. This pathway leverages the well-established chemistry of nitroarenes, which serve as versatile intermediates.

The key precursor for this route is 3,5-dinitro-1-(pentafluorosulfanyl)benzene. This compound can be synthesized through various methods, including the direct fluorination of corresponding sulfur precursors (as detailed in section 2.1.2). Once obtained, the dinitro compound undergoes a reduction reaction to convert both nitro groups into amino groups. Standard reduction conditions, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or metal-acid systems (e.g., tin(II) chloride in hydrochloric acid), are typically employed. These methods are effective for reducing aromatic nitro groups without affecting the highly stable pentafluorosulfanyl moiety.

The general transformation is outlined below:

Reaction Scheme: Reduction of Dinitro Precursor

3,5-Dinitro-1-(pentafluorosulfanyl)benzene → 1-Pentafluorosulfanyl-3,5-diaminobenzene

This two-step approach, involving the formation of a dinitro intermediate followed by reduction, is a reliable method for accessing the 1-pentafluorosulfanyl-3,5-diaminobenzene core. Nitro-(pentafluorosulfanyl)benzenes are widely available industrial starting materials for various SF₅-substituted benzenes prepared via reduction and subsequent diazotization or condensation chemistry. nih.gov

Methodologies Involving Direct Fluorination Techniques of Sulfur Precursors

The introduction of the pentafluorosulfanyl group onto the aromatic ring is a critical step that often employs direct fluorination technology. One of the primary industrial-scale methods involves the direct fluorination of nitro-substituted diaryl disulfides. nih.govbeilstein-journals.orgresearchgate.net

For the synthesis of precursors to 1-pentafluorosulfanyl-3,5-diaminobenzene, a suitable starting material is 1,2-bis(3,5-dinitrophenyl) disulfide. The reaction involves treating the disulfide with a potent fluorinating agent, such as elemental fluorine (F₂), which oxidatively cleaves the disulfide bond and builds the SF₅ group directly on each aromatic ring.

This process is highly energetic and typically requires specialized equipment and expertise. The reaction proceeds through several intermediate stages, including the formation of sulfur trifluoride (ArSF₃) species, before arriving at the final pentafluorinated state. researchgate.net The presence of electron-withdrawing nitro groups on the aromatic ring is compatible with this fluorination method. researchgate.net This technique provides a direct route to 3,5-dinitro-1-(pentafluorosulfanyl)benzene, the key precursor discussed in the previous section.

Starting MaterialProductKey Features
1,2-bis(3,5-Dinitrophenyl) disulfide3,5-Dinitro-1-(pentafluorosulfanyl)benzeneDirect, oxidative fluorination. nih.govbeilstein-journals.org
1,2-bis(3-nitrophenyl)disulfane3-Nitro-1-(pentafluorosulfanyl)benzeneIndustrial scale reaction. researchgate.net

Utilization of SF₅-Substituted Potassium Aryltrifluoroborates

A more recent and versatile method for constructing carbon-carbon bonds involving the SF₅-aryl moiety utilizes potassium aryltrifluoroborates. These reagents are valuable building blocks in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. acs.org

The synthesis of SF₅-substituted potassium aryltrifluoroborates can be achieved via an iridium-catalyzed C–H borylation of a pre-existing pentafluorosulfanylbenzene. acs.org Once formed, these borate (B1201080) salts can be coupled with various partners. While this method is not a direct route to the diamino skeleton, it offers a pathway to construct complex precursors. For instance, a protected diaminoaryl boronic ester could potentially be coupled with an SF₅-containing halide, or conversely, an SF₅-aryltrifluoroborate could be coupled with a halide bearing protected amino groups. This methodology was used to give access to 3,5-disubstituted pentafluorosulfanylbenzenes. acs.org

This approach provides significant flexibility in molecular design but represents a more convergent and less direct strategy for the synthesis of the core 1-pentafluorosulfanyl-3,5-diaminobenzene skeleton compared to the nitration-reduction pathway.

Functionalization and Derivatization Pathways of 1-Pentafluorosulfanyl-3,5-diaminobenzene

The presence of two primary amino groups on the 1-pentafluorosulfanylbenzene core allows for a wide range of subsequent chemical transformations, enabling the synthesis of a diverse library of derivatives.

Transformations at the Amino Functional Groups

The nucleophilic nature of the amino groups is the primary site for functionalization. These groups can undergo reactions typical of anilines, such as alkylation, arylation, diazotization, and, most commonly, acylation to form amides. The strong electron-withdrawing nature of the SF₅ group deactivates the aromatic ring towards electrophilic substitution but modulates the basicity and nucleophilicity of the amino groups.

Acylation of the amino groups in 1-pentafluorosulfanyl-3,5-diaminobenzene is a straightforward and high-yielding method for creating complex derivatives. This reaction involves treating the diamine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.

The reaction can be performed stepwise to potentially achieve mono-acylation under controlled conditions, or more commonly, with an excess of the acylating agent to yield the N,N'-diacyl derivative. The formation of such amide bonds is a key strategy in the development of new insecticides and other bioactive molecules containing the SF₅ moiety. nih.govresearchgate.net For example, SF₅-containing anilines are readily condensed with activated benzoic acid derivatives to produce meta-diamide structures. nih.gov

The general reaction is as follows:

Reaction Scheme: Diacylation of 1-Pentafluorosulfanyl-3,5-diaminobenzene

1-Pentafluorosulfanyl-3,5-diaminobenzene + 2 R-COCl → N,N'-(5-(Pentafluorosulfanyl)-1,3-phenylene)bis(R-carboxamide)

The table below illustrates potential derivatives from this reaction.

Acylating AgentResulting Derivative
Benzoyl chlorideN,N'-(5-(Pentafluorosulfanyl)-1,3-phenylene)dibenzamide
Acetic anhydrideN,N'-(5-(Pentafluorosulfanyl)-1,3-phenylene)diacetamide
2-Fluorobenzoyl chlorideN,N'-(5-(Pentafluorosulfanyl)-1,3-phenylene)bis(2-fluorobenzamide)
Diazotization and Subsequent Chemical Transformations

The diazotization of primary aromatic amines is a fundamental transformation in organic synthesis, converting them into highly versatile diazonium salts. organic-chemistry.orgbyjus.com This process involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. byjus.comnih.gov These salts can then undergo a variety of substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring. organic-chemistry.org

For 1-pentafluorosulfanyl-3,5-diaminobenzene, sequential or simultaneous diazotization of the two amino groups can be envisioned to yield the corresponding bis-diazonium salt. The stability and reactivity of these diazonium intermediates are influenced by the strongly electron-withdrawing nature of the SF₅ group. beilstein-journals.org Subsequent reactions with various nucleophiles can lead to the formation of a diverse array of disubstituted pentafluorosulfanyl-benzene derivatives.

Table 1: Potential Transformations of Diazotized 1-Pentafluorosulfanyl-3,5-diaminobenzene

Reagent Product Reaction Type
CuCl/HCl 1,3-Dichloro-5-(pentafluorosulfanyl)benzene Sandmeyer
CuBr/HBr 1,3-Dibromo-5-(pentafluorosulfanyl)benzene Sandmeyer
KI 1,3-Diiodo-5-(pentafluorosulfanyl)benzene Sandmeyer
HBF₄, heat 1,3-Difluoro-5-(pentafluorosulfanyl)benzene Schiemann
CuCN/KCN 1,3-Dicyano-5-(pentafluorosulfanyl)benzene Sandmeyer
H₂O, heat 1-(Pentafluorosulfanyl)-3,5-dihydroxybenzene Hydrolysis

This table represents potential transformations based on established diazotization chemistry. Specific yields and reaction conditions would require experimental optimization for the 1-pentafluorosulfanyl-3,5-diaminobenzene substrate.

Cyclization Reactions Involving Diamino Moieties (e.g., Quinoxaline (B1680401) Formation)

Ortho-diamino aromatic compounds are key precursors for the synthesis of various heterocyclic systems. ipp.pt A prominent example is the condensation reaction with 1,2-dicarbonyl compounds to form quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. ipp.ptresearchgate.net

While 1-pentafluorosulfanyl-3,5-diaminobenzene is a meta-diamine, its derivatives can be engineered to be suitable for such cyclization reactions. For instance, functionalization of the positions ortho to the amino groups, followed by reduction of a nitro group, could yield a suitable ortho-diamine precursor. This precursor could then be reacted with various 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to afford novel SF₅-substituted quinoxalines. The electron-withdrawing SF₅ group is expected to influence the electronic properties and reactivity of the resulting quinoxaline ring system. nih.govbeilstein-journals.org

Regioselective Functionalization of the Benzene Ring

Direct functionalization of the aromatic ring of 1-pentafluorosulfanyl-3,5-diaminobenzene and its precursors allows for the introduction of substituents at specific positions, which is crucial for tailoring the properties of the final molecules.

Vicarious Nucleophilic Substitution (VNS) for Specific Substitution Patterns

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. wikipedia.orgorganic-chemistry.orgkuleuven.be This reaction typically involves the reaction of a nitroaromatic compound with a nucleophile bearing a leaving group. organic-chemistry.orgnih.gov The strong electron-withdrawing nature of the SF₅ group, similar to a nitro group, can activate the aromatic ring towards nucleophilic attack. nih.gov

The synthesis of 1-pentafluorosulfanyl-3,5-diaminobenzene often starts from 1-nitro-3-(pentafluorosulfanyl)benzene or 1,3-dinitro-5-(pentafluorosulfanyl)benzene. These precursors are excellent candidates for VNS reactions. For instance, VNS on 1-nitro-3-(pentafluorosulfanyl)benzene with carbanions can lead to substitution at the positions ortho and para to the nitro group. nih.gov The regioselectivity is governed by the electronic effects of both the nitro and the SF₅ groups. Subsequent reduction of the nitro group(s) would then yield the corresponding functionalized 1-pentafluorosulfanyl-3,5-diaminobenzene derivatives. nih.gov

Table 2: Regioselectivity in VNS Reactions of 1-Nitro-3-(pentafluorosulfanyl)benzene

Nucleophile Position of Substitution Reference

The amino groups in the final product are strong activating groups and would likely deactivate the ring towards VNS. Therefore, this methodology is primarily applicable to the nitro-containing precursors.

Electrophilic Aromatic Substitution Considerations

The amino groups in 1-pentafluorosulfanyl-3,5-diaminobenzene are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. nsf.gov Conversely, the pentafluorosulfanyl group is a strong deactivating group and a meta-director. nih.gov This opposing directing effect presents a challenge and an opportunity for regioselective functionalization.

Electrophilic substitution reactions, such as halogenation or nitration, on 1-pentafluorosulfanyl-3,5-diaminobenzene would be expected to occur at the positions ortho to the amino groups (positions 2, 4, and 6). The strong activation by the two amino groups would likely overcome the deactivating effect of the SF₅ group. However, the steric bulk of the SF₅ group might influence the regioselectivity, potentially favoring substitution at the 4-position over the 2- and 6-positions. Careful control of reaction conditions would be necessary to achieve selective mono- or poly-substitution.

Cross-Coupling Strategies with SF₅-Substituted Precursors

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are instrumental in the synthesis of complex aromatic compounds. SF₅-substituted aryl halides or triflates are valuable precursors that can be used in various cross-coupling reactions to build the core structure of 1-pentafluorosulfanyl-3,5-diaminobenzene or to functionalize it further. nih.govnih.gov

For example, a dihalo-pentafluorosulfanyl-benzene derivative could undergo sequential or simultaneous cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce the amino groups or other desired functionalities. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Synthesis of Diverse SF₅-Aryl Building Blocks Relevant to 1-Pentafluorosulfanyl-3,5-diaminobenzene Research

The accessibility of a variety of SF₅-aryl building blocks is crucial for the synthesis of diverse derivatives of 1-pentafluorosulfanyl-3,5-diaminobenzene. enamine.netnih.gov The primary industrial synthesis of SF₅-aromatics often starts with the direct fluorination of diaryl disulfides, leading to nitro-substituted (pentafluorosulfanyl)benzenes. nih.govbeilstein-journals.orgresearchgate.net

These nitro-SF₅-benzenes can be transformed into a wide range of other building blocks. For example, reduction of the nitro group yields the corresponding anilines, which can then be converted to diazonium salts and subsequently to a variety of other functional groups. beilstein-journals.org Nucleophilic aromatic substitution on fluoro-nitro-SF₅-benzenes provides another route to introduce diverse substituents. beilstein-journals.orgnih.gov Furthermore, cross-coupling reactions on halo-SF₅-benzenes can be used to synthesize more complex building blocks. nih.gov

Table 3: Examples of SF₅-Aryl Building Blocks and their Synthesis

Building Block Synthetic Precursor Key Transformation Reference
3-Nitro-1-(pentafluorosulfanyl)benzene 1,2-Bis(3-nitrophenyl)disulfane Direct Fluorination nih.govbeilstein-journals.org
3-Amino-1-(pentafluorosulfanyl)benzene 3-Nitro-1-(pentafluorosulfanyl)benzene Reduction beilstein-journals.org
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene 3,5-Dinitro-1-(pentafluorosulfanyl)benzene Fluorodenitration beilstein-journals.orgnih.gov

This diverse toolbox of SF₅-aryl building blocks enables the rational design and synthesis of a wide range of 1-pentafluorosulfanyl-3,5-diaminobenzene derivatives with tailored properties for various applications. researchgate.netbeilstein-journals.orgresearchgate.net

Employment of SF₅Cl and Other SF₅-Containing Reagents in Organic Synthesis

Pentafluorosulfanyl chloride (SF₅Cl) is the most common and vital reagent for introducing the SF₅ group into organic molecules. researchgate.netresearchgate.net The primary strategy involves the radical addition of SF₅Cl across carbon-carbon multiple bonds. researchgate.net This process is typically initiated under mild free-radical conditions and can be applied to both alkenes and alkynes. researchgate.net

The generation of the SF₅ radical from SF₅Cl can be achieved through various methods, including the use of radical initiators like triethylborane (B153662) (Et₃B) or by photoinitiation. academie-sciences.fracademie-sciences.fr For instance, light-activated methods, using black light (370 nm) or blue light (440 nm), can initiate the radical chain process for the addition of SF₅Cl to unsaturated systems without the need for chemical initiators. researchgate.netacademie-sciences.frbohrium.com A simple and effective method for the chloropentafluorosulfanylation of alkynes involves using SF₅Cl in tetrahydrofuran (B95107) (THF) at -40 °C, where hydroperoxides formed from the autoxidation of THF are proposed to initiate the radical addition. academie-sciences.fracademie-sciences.fr

The resulting adducts from the reaction of SF₅Cl with alkynes are typically (E)-1-chloro-2-SF₅-alkenes, formed with high regio- and stereoselectivity. academie-sciences.fracademie-sciences.fr These chlorinated intermediates serve as versatile building blocks for further transformations. researchgate.net They can undergo reactions such as hydrodechlorination or dehydrochlorination to yield SF₅-alkenes or SF₅-alkynes, respectively. academie-sciences.frresearchgate.net These subsequent reactions open pathways to a wide array of more complex SF₅-containing molecules. researchgate.net

Recent advancements have also focused on making SF₅Cl more accessible and easier to handle. Gas-free methods for its synthesis have been developed, and it is often used as a stable solution in solvents like n-hexane. researchgate.net An ex-situ generation method using the commercial reagent 4,4′-dipyridyl disulfide has also been reported, avoiding the need for gas lecture bottles and facilitating its use in various solvents. chemrxiv.org

The table below summarizes various conditions for the radical addition of SF₅Cl to alkynes.

Initiator/ConditionsSubstrate TypeProductYield RangeReference
Triethylborane (Et₃B)Terminal Alkynes(E)-1-chloro-2-SF₅-alkenesGood academie-sciences.fr
Blue Light (440 nm)EthynylbenziodoxoloneSF₅-Alkynes49-76% academie-sciences.fracademie-sciences.fr
Black Light (370 nm)Alkenes and AlkynesChloro-SF₅-adducts25-99% researchgate.netbohrium.com
THF (autoxidation)Terminal Alkynes(E)-1-chloro-2-SF₅-alkenesGood to Excellent academie-sciences.fracademie-sciences.fr

Generation and Reactivity of SF₅-Alkynes

SF₅-alkynes have been identified as essential and highly versatile building blocks in pentafluorosulfanyl chemistry. academie-sciences.frkab.ac.ug Their intrinsic polarization makes them suitable for highly regioselective transformations. researchgate.net

Generation of SF₅-Alkynes:

A direct and efficient method for synthesizing SF₅-alkynes involves the radical addition of SF₅Cl to ethynylbenziodoxolone (EBX) derivatives under blue light irradiation. academie-sciences.fracademie-sciences.fr In this process, the photochemically generated SF₅ radical adds to the alkyne, followed by an elimination step that directly yields the SF₅-alkyne. academie-sciences.fracademie-sciences.fr This method provides access to a range of SF₅-alkynes in moderate to good yields (49-76%). academie-sciences.fracademie-sciences.fr Another pathway to SF₅-alkynes is through the dehydrochlorination of the (E)-1-chloro-2-SF₅-alkene intermediates described in the previous section. researchgate.net

Reactivity of SF₅-Alkynes:

The synthetic utility of SF₅-alkynes is demonstrated by their participation in a variety of chemical transformations, including cycloadditions, cyclizations, and hydrofunctionalizations. academie-sciences.fracademie-sciences.fr

Cycloaddition and Cyclization Reactions: SF₅-alkynes are effective partners in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions. academie-sciences.fracademie-sciences.fr A notable application is the synthesis of 2-SF₅-(aza)indoles. This is achieved through a three-step telescoped procedure starting from 2-ethynyl aniline (B41778) derivatives, which first undergo a radical addition of SF₅Cl, followed by cyclization. academie-sciences.fracademie-sciences.fr Furthermore, palladium-catalyzed reactions between SF₅-alkynes and 2-formyl phenylboronic acid derivatives can produce 2-SF₅-indenols and indenamines. academie-sciences.frresearchgate.net

Hydrofunctionalization Reactions: The polarized nature of the SF₅-alkyne triple bond allows for highly regio- and stereoselective hydroelementation reactions with various nucleophiles. bohrium.com This ambiphilic reactivity, where the alkyne can act as both an electrophile and a nucleophile, has been exploited in dihalogenation and hydrohalogenation reactions. academie-sciences.fr For example, hydrofluorination of SF₅-alkynes using TBAF·3H₂O as a fluoride (B91410) source yields (Z)-SF₅-vinyl fluorides with high selectivity. academie-sciences.fr

These reactions highlight the role of SF₅-alkynes as platforms for constructing more complex molecular architectures that could include the 1-Pentafluorosulfanyl-3,5-diaminobenzene scaffold. researchgate.net

The table below provides examples of reactions involving SF₅-alkynes.

Reaction TypeReactantsProduct ClassKey FeaturesReference
Cyclization2-Ethynyl aniline derivatives, SF₅Cl2-SF₅-(aza)indolesTelescoped 3-step procedure academie-sciences.fracademie-sciences.fr
Palladium-catalyzed CyclizationSF₅-alkynes, 2-Formyl phenylboronic acids2-SF₅-indenols/indenaminesGeneral scope, multiple boronic species academie-sciences.frresearchgate.net
HydrofluorinationAryl-substituted SF₅-alkynes, TBAF·3H₂O(Z)-SF₅-vinyl fluoridesHigh regio- and stereoselectivity academie-sciences.fr
DihalogenationSF₅-alkynes, I₂, ICl, Br₂cis-Dihalo-SF₅-alkenesHighly selective cis-dihalogenation academie-sciences.fr

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Pentafluorosulfanyl 3,5 Diaminobenzene

Influence of the Pentafluorosulfanyl Group on Aromatic Reactivity Profiles

The introduction of the SF₅ group onto an aromatic ring dramatically alters its reactivity. This substituent is characterized by its exceptional electron-withdrawing nature and significant steric bulk, which collectively govern the molecule's reaction pathways. researchgate.netfigshare.com

The pentafluorosulfanyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. rowansci.comenamine.net Its influence on the electron density of the benzene (B151609) ring is primarily due to a strong negative inductive effect (-I), a consequence of the high electronegativity of the five fluorine atoms bonded to the central sulfur atom. rowansci.com The electronegativity of the SF₅ group is estimated to be 3.65, which is higher than that of the trifluoromethyl (CF₃) group (3.36). researchgate.netacademie-sciences.fr

This potent inductive withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the SF₅ group. researchgate.netbeilstein-journals.org In 1-pentafluorosulfanyl-3,5-diaminobenzene, the amino groups are situated meta to the SF₅ substituent. The electron-withdrawing effect is still substantial at the meta position, as quantified by its Hammett constant (σm = 0.61), which is significantly higher than that of the CF₃ group (σm = 0.43). researchgate.net This deactivation reduces the electron density across the entire aromatic system, including at the carbon atoms bearing the amino groups and the ortho/para positions relative to them.

Substituent GroupHammett Constant (σm)Hammett Constant (σp)Electronegativity (Pauling Scale)
-SF₅0.610.683.65
-CF₃0.430.543.36
-NO₂0.710.78N/A

Data sourced from multiple references. researchgate.netresearchgate.netacademie-sciences.frresearchgate.net

The SF₅ group imposes a significant steric demand, which is often compared to that of a tert-butyl or isopropyl group, and is considerably larger than the trifluoromethyl group. researchgate.netresearchgate.net This steric bulk can hinder the approach of reagents to the positions adjacent (ortho) to the point of attachment on the benzene ring. In 1-pentafluorosulfanyl-3,5-diaminobenzene, the positions ortho to the SF₅ group (positions 2 and 6) are sterically encumbered. This can direct incoming reagents away from these sites. Furthermore, the sheer size of the SF₅ group can encumber rotational freedom, influencing the conformation of the molecule and potentially affecting the orientation and accessibility of the adjacent amino groups for chemical reactions. researchgate.net

Reactivity of the Amino Functions: Nucleophilicity and Basicity Implications

The strong electron-withdrawing nature of the pentafluorosulfanyl group significantly impacts the chemical properties of the amino groups in the meta positions. By inductively pulling electron density from the aromatic ring, the SF₅ group reduces the availability of the lone pair of electrons on the nitrogen atoms of the amino groups.

This reduction in electron density has two major consequences:

Reduced Basicity: The amino groups in 1-pentafluorosulfanyl-3,5-diaminobenzene are expected to be much weaker bases compared to aniline (B41778). The delocalization of the nitrogen lone pair into the electron-deficient ring is less favorable, and the protonated form (anilinium ion) is destabilized by the powerful electron-withdrawing SF₅ group.

Reduced Nucleophilicity: Similarly, the nucleophilicity of the amino groups is diminished. Their ability to act as nucleophiles in reactions such as acylation, alkylation, or diazotization is significantly lower than that of anilines substituted with electron-donating or less-deactivating groups.

Specific Reaction Pathways and Mechanistic Investigations

The unique electronic and steric profile of 1-pentafluorosulfanyl-3,5-diaminobenzene predisposes it to specific reaction pathways, particularly those favored by highly electron-poor aromatic systems.

The SF₅ group is a powerful activating group for nucleophilic aromatic substitution (SNAr). researchgate.net Research has shown that the pentafluorosulfanyl group activates nitrobenzenes for vicarious nucleophilic substitution (VNS), a type of SNAr, more effectively than even trifluoromethyl or cyano groups. researchgate.net

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provide insight into the potential SNAr reactivity of the 1-pentafluorosulfanyl-3,5-diaminobenzene scaffold. In these systems, the aromatic ring is highly susceptible to attack by nucleophiles. beilstein-journals.orgnih.gov For 1-pentafluorosulfanyl-3,5-diaminobenzene, while the amino groups themselves are not good leaving groups, the activated aromatic ring could undergo substitution if one of the amino groups were converted into a better leaving group, such as a diazonium salt. Furthermore, the ring is activated towards VNS reactions, where a hydrogen atom is substituted. beilstein-journals.org The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various oxygen, sulfur, and nitrogen nucleophiles proceeds to give substituted products, demonstrating the strong activation conferred by the SF₅ and nitro groups. nih.gov

ReactantNucleophileReaction TypeResult
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneOxygen, Sulfur, Nitrogen NucleophilesSNArSubstitution of fluorine atom. nih.gov
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneCarbon, Oxygen, Nitrogen NucleophilesVNSRegioselective substitution of hydrogen at position 4. beilstein-journals.org
Nitro(pentafluorosulfanyl)benzenesCarbanionsVNSSF₅ group strongly activates the ring for substitution. researchgate.netresearchgate.net

A significant area of SF₅ chemistry involves radical reactions. researchgate.net The SF₅ radical is typically generated from precursors like pentafluorosulfanyl chloride (SF₅Cl) using radical initiators such as triethylborane (B153662) (Et₃B) or under visible light irradiation. academie-sciences.frresearchgate.net

The primary radical reaction pathway is the addition of the SF₅ radical to unsaturated systems like alkenes and alkynes. academie-sciences.frresearchgate.net For instance, the reaction of SF₅Cl with an alkyne, initiated by Et₃B, proceeds via the addition of the SF₅ radical to the alkyne, forming a vinylic radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of SF₅Cl to yield the final product and propagate the radical chain. academie-sciences.fr While these reactions are typically used to synthesize SF₅-containing molecules rather than being reactions of a pre-existing SF₅-aromatic compound, they define the fundamental radical reactivity associated with the substituent. It is conceivable that under specific radical-generating conditions, the aromatic ring or the amino groups of 1-pentafluorosulfanyl-3,5-diaminobenzene could undergo radical-mediated transformations, although such pathways are less explored compared to SNAr reactions for this class of compounds.

Sigmatropic Rearrangements in Related SF₅-Substituted Systems

The pentafluorosulfanyl (SF₅) group, due to its significant steric bulk and distinct electronic properties, exerts a profound influence on the progress of sigmatropic rearrangements in molecules where it is incorporated. rsc.orgrsc.org Research into rsc.orgrsc.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, in SF₅-substituted systems has revealed significant challenges and unique reactivity patterns compared to analogous trifluoromethyl (CF₃) compounds. rsc.orgresearchgate.net

Investigations into Johnson-Claisen, ester enolate-Claisen, and Ireland-Claisen rearrangements of various 1-SF₅-alk-1-en-3-ols have shown that the steric hindrance imposed by the SF₅ group is a primary factor governing reactivity. rsc.org Early studies on γ-SF₅-substituted allylic alcohols failed to produce the expected 3-SF₅-substituted carboxylic acid derivatives via rsc.orgrsc.org-sigmatropic rearrangements. rsc.org Further experiments have indicated that the sheer size of the SF₅ group, rather than its electronic effects, prevents the rearrangement from proceeding when the group is positioned on the double bond involved in the reaction. rsc.orgrsc.org

To illustrate this, a study involving 1-SF₅-penta-1,4-dien-3-ol, a system with two competing vinyl groups, demonstrated that a Johnson-Claisen rearrangement occurred exclusively with the unsubstituted 4,5-double bond, leaving the 1-SF₅-substituted double bond entirely unchanged. rsc.org This confirmed that while the hydroxyl group remains sufficiently nucleophilic, the bulky SF₅ group sterically shields its adjacent double bond from participating in the rearrangement. rsc.org

Attempts to mitigate these steric effects by synthesizing (SF₅CF₂)-substituted allylic alcohols, which have steric requirements more similar to CF₃ analogues, were unsuccessful due to the instability of the SF₅CF₂ group under various reaction conditions. rsc.org However, when the SF₅ group was distanced from the reaction center by a methylene (B1212753) (CH₂) spacer, as in 5-SF₅-pent-3-en-2-ol, the Johnson-Claisen rearrangement proceeded successfully. rsc.orgrsc.org Reactions with various orthoesters provided the desired 2-substituted 3-(CH₂SF₅)-hex-4-enoates in moderate to good yields. rsc.org

Table 1: Johnson-Claisen Rearrangement of 5-SF₅-pent-3-en-2-ol with Orthoesters
Orthoester ReactantProductYield (%)Diastereomeric Ratio
Trimethyl orthoacetateMethyl 3-(CH₂SF₅)-hex-4-enoate72%~1:1
Triethyl orthoacetateEthyl 3-(CH₂SF₅)-hex-4-enoate76%~1:1
Trimethyl orthopropionateMethyl 2-methyl-3-(CH₂SF₅)-hex-4-enoate67%~1:1
Triethyl orthopropionateEthyl 2-methyl-3-(CH₂SF₅)-hex-4-enoate68%~1:1
Trimethyl orthobutyrateMethyl 2-ethyl-3-(CH₂SF₅)-hex-4-enoate55%~1:1
Triethyl orthobutyrateEthyl 2-ethyl-3-(CH₂SF₅)-hex-4-enoate58%~1:1

These findings collectively underscore that the steric demand of the SF₅ group is a critical parameter that must be considered in designing sigmatropic rearrangements. While the group's presence can inhibit reactions at nearby positions, its influence can be harnessed by strategically placing it further from the reactive centers, allowing for the synthesis of novel aliphatic SF₅-containing compounds. rsc.org

Oxidative Transformations of SF₅-Aromatics

The strong electron-withdrawing nature and high stability of the pentafluorosulfanyl group significantly influence the oxidative transformations of aromatic rings to which it is attached. Research has demonstrated that SF₅-substituted phenols, anisoles, and anilines can undergo oxidative dearomatization to yield a variety of aliphatic SF₅-containing compounds. nih.govnih.gov These transformations represent a key method for converting readily available aromatic SF₅ compounds into valuable aliphatic building blocks. nih.gov

For instance, the oxidation of 4-(pentafluorosulfanyl)phenol (B1597158) and 4-(pentafluorosulfanyl)anisole with 30% aqueous hydrogen peroxide in concentrated sulfuric acid leads to the formation of 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid, also known as 3-(pentafluorosulfanyl)muconolactone, along with smaller quantities of SF₅-containing maleic and succinic acids. nih.govnih.gov A plausible mechanism for this transformation involves an initial electrophilic aromatic hydroxylation, followed by oxidation to an ortho-benzoquinone intermediate. researchgate.net Subsequent Baeyer-Villiger oxidation, hydrolysis to a muconic acid derivative, and intramolecular conjugate addition yield the final muconolactone (B1205914) product. researchgate.net

Similarly, SF₅-substituted anilines and related compounds undergo oxidative ring-opening. The oxidation of 4-(pentafluorosulfanyl)catechol, 2-amino-4-(pentafluorosulfanyl)phenol, and 2-amino-5-(pentafluorosulfanyl)phenol (B1512997) with lead tetraacetate at ambient temperature results in dearomatization. nih.gov This process yields SF₅-substituted nitriles and esters of cis,cis-hexa-2,4-dienedioic (muconic) acid in good yields. nih.gov

The synthesis of SF₅-substituted para-benzoquinone has also been achieved, and its subsequent oxidation provided an improved yield of 2-(pentafluorosulfanyl)maleic acid. nih.gov

Table 2: Products from the Oxidation of Various SF₅-Aromatics
Starting MaterialOxidizing Agent(s)Major Product(s)
4-(Pentafluorosulfanyl)phenolH₂O₂ / H₂SO₄3-(Pentafluorosulfanyl)muconolactone
4-(Pentafluorosulfanyl)anisoleH₂O₂ / H₂SO₄3-(Pentafluorosulfanyl)muconolactone
4-(Pentafluorosulfanyl)catecholLead tetraacetateSF₅-substituted muconic acid derivatives
2-Amino-4-(pentafluorosulfanyl)phenolLead tetraacetateSF₅-substituted muconic acid derivatives
2-Amino-5-(pentafluorosulfanyl)phenolLead tetraacetateSF₅-substituted muconic acid derivatives
SF₅-substituted p-benzoquinoneNot specified2-(Pentafluorosulfanyl)maleic acid

These oxidative transformations highlight a robust strategy for leveraging the unique properties of the SF₅ group to access complex aliphatic molecules from aromatic precursors. The dearomatization process opens pathways to novel SF₅-functionalized acids, lactones, and nitriles, expanding the synthetic utility of SF₅ chemistry. nih.govnih.gov

Advanced Spectroscopic and Structural Investigations of 1 Pentafluorosulfanyl 3,5 Diaminobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 1-Pentafluorosulfanyl-3,5-diaminobenzene, a combination of ¹⁹F, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular framework.

¹⁹F NMR Chemical Shift Analysis and Spin-Spin Coupling

¹⁹F NMR is particularly crucial for compounds containing the pentafluorosulfanyl (SF₅) group. The SF₅ group typically presents a characteristic A₄B pattern in ¹⁹F NMR spectra, arising from the chemical shift difference and coupling between the single axial fluorine (B) and the four equatorial fluorines (A).

Expected Chemical Shifts: For aryl-SF₅ compounds, the equatorial fluorines (Fₑ) generally resonate downfield relative to the axial fluorine (Fₐ). The chemical shifts are sensitive to the electronic nature of other substituents on the aromatic ring. The two electron-donating amino groups at the meta positions in 1-Pentafluorosulfanyl-3,5-diaminobenzene would be expected to increase the electron density on the ring, which could influence the shielding and thus the chemical shifts of the fluorine nuclei compared to unsubstituted pentafluorosulfanylbenzene.

Expected Spin-Spin Coupling: A distinct feature would be the spin-spin coupling between the axial and equatorial fluorine atoms, resulting in a doublet for the axial fluorine and a quintet for the equatorial fluorines. The coupling constant (JFₐ-Fₑ) is typically in the range of 140-160 Hz.

Hypothetical ¹⁹F NMR Data Table for 1-Pentafluorosulfanyl-3,5-diaminobenzene Note: This table is predictive and not based on experimental data.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Fₐ (1F) 60 - 75 Doublet of quintets JFₐ-Fₑ ≈ 150
Fₑ (4F) 80 - 95 Doublet of doublets JFₐ-Fₑ ≈ 150

Multidimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N) for Complex Structural Elucidation

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the protons of the two amino (-NH₂) groups. Due to the symmetry of the molecule, two distinct signals would be anticipated for the aromatic protons. One signal for the two protons ortho to the SF₅ group and another for the single proton para to it. The amino protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons. The carbon atom directly attached to the SF₅ group would be significantly influenced by the strong electronegativity of the group and would likely show coupling to the fluorine atoms (JC-F). The chemical shifts of the other carbons would be affected by both the SF₅ and the amino groups.

¹⁵N NMR: ¹⁵N NMR could provide information on the electronic environment of the nitrogen atoms in the amino groups. The chemical shift would be indicative of the electron-donating character of the amino groups within this specific molecular structure.

Multidimensional Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the ¹H signals with the ¹³C and ¹⁵N signals, confirming the structural assignments of the aromatic ring and the positions of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular vibrations. uit.no

Expected IR/Raman Bands: The spectra of 1-Pentafluorosulfanyl-3,5-diaminobenzene would be dominated by vibrations associated with the SF₅ group, the amino (-NH₂) groups, and the benzene (B151609) ring.

SF₅ Vibrations: Strong IR and Raman bands characteristic of S-F stretching and bending modes are expected, typically found in the region of 550-900 cm⁻¹.

N-H Vibrations: The amino groups would give rise to characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending (scissoring) vibrations would be expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching bands would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.

Hypothetical Vibrational Frequency Data Table Note: This table is predictive and not based on experimental data.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3500 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
N-H Bend 1600 - 1650 IR
Aromatic C=C Stretch 1450 - 1600 IR, Raman
S-F Stretch 700 - 900 IR, Raman
S-F Bend 550 - 700 IR, Raman

X-ray Crystallography for Solid-State Molecular Packing and Geometric Parameters

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. No published crystal structure for 1-Pentafluorosulfanyl-3,5-diaminobenzene is available.

Expected Structural Features: Based on studies of other aryl-SF₅ compounds, the sulfur atom would exhibit a slightly distorted octahedral geometry. The S-F bond lengths are typically not identical, with the axial S-F bond (S-Fₐ) often being slightly shorter or longer than the four equatorial S-F bonds (S-Fₑ). The presence of two amino groups would likely lead to the formation of intermolecular hydrogen bonds (N-H···N or N-H···F) in the crystal lattice, which would significantly influence the molecular packing.

Hypothetical Crystallographic Parameter Table Note: This table contains typical ranges for related compounds and is not based on experimental data for the title compound.

Parameter Expected Value
S-Fₐ Bond Length 1.57 - 1.61 Å
S-Fₑ Bond Length 1.57 - 1.62 Å
C-S Bond Length 1.79 - 1.82 Å
Fₑ-S-Fₑ Angle ~90°
C-S-Fₐ Angle ~180°

Surface Sensitive Spectroscopic Techniques (e.g., XPS, NEXAFS) for Investigating Self-Assembled Systems

Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful for studying thin films and self-assembled monolayers (SAMs). While no such studies have been published for 1-Pentafluorosulfanyl-3,5-diaminobenzene, one could hypothesize its use in forming functionalized surfaces. The two amino groups could serve as anchoring points to a substrate.

XPS Analysis: An XPS study would provide information on the elemental composition and chemical states. Distinct peaks for F 1s, S 2p, C 1s, and N 1s would be expected. The high binding energy of the S 2p peak would confirm the +5 oxidation state of sulfur in the SF₅ group. The N 1s peak would confirm the presence of the amino groups.

NEXAFS Analysis: NEXAFS spectroscopy could determine the orientation of the molecules if they were to form an ordered layer on a surface. By analyzing the polarization-dependent absorption at the C, N, and F K-edges, the average tilt angle of the aromatic ring with respect to the substrate surface could be determined.

Theoretical and Computational Chemistry Studies on 1 Pentafluorosulfanyl 3,5 Diaminobenzene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 1-pentafluorosulfanyl-3,5-diaminobenzene is significantly influenced by the interplay between the strongly electron-withdrawing SF₅ group and the electron-donating amino (-NH₂) groups. The SF₅ group is characterized by its high electronegativity (χ = 3.65) and strong inductive electron-withdrawing effect (σI = 0.55), which is more pronounced than that of the trifluoromethyl (CF₃) group. researchgate.net This potent inductive effect, coupled with a minor resonance contribution, governs the electronic landscape of the aromatic ring. researchgate.net

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For SF₅-containing aromatic compounds, DFT calculations are routinely employed to determine optimized geometries, electronic energies, and the distribution of molecular orbitals.

Functionals such as B3LYP, M06-2X, and PBE0, often paired with basis sets like 6-311++G(d,p) or def2-TZVP, have been successfully used to model related organofluorine compounds. researchgate.netnih.govnih.gov For 1-pentafluorosulfanyl-3,5-diaminobenzene, DFT calculations would predict a geometry where the SF₅ group and the two amino groups influence the bond lengths and angles of the benzene (B151609) ring. The strong electron-withdrawing nature of the SF₅ group leads to a polarization of the C-S bond and affects the electron density distribution across the aromatic system. The amino groups, being electron-donating, would be expected to increase the electron density at the ortho and para positions relative to their own positions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the amino groups and the π-system of the benzene ring. Conversely, the LUMO is likely to be centered on the aromatic ring and influenced by the antibonding orbitals associated with the C-S and S-F bonds of the electron-accepting SF₅ group. The amino groups are known to cause a significant reduction in the HOMO-LUMO energy gap in substituted naphthalenes, a principle that applies to substituted benzenes as well. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Aromatic SF₅ Compounds

Functional Basis Set Typical Application
PBE0-D3 def2-SVP Geometry optimization with solvation models. researchgate.net
B3LYP-D3 6-311++G(d,p) Electronic and structural properties. nih.gov
M06-2X TZVP Geometry and NMR chemical shift predictions. nih.gov
ωB97X-D 6-31G** Rotational barrier and bond dissociation energy calculations. doaj.org

This table is generated based on computational methods applied to related aromatic compounds.

For higher accuracy in predicting electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding, methods like DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) serve as a benchmark for calibrating the accuracy of DFT results. researchgate.net

In a comprehensive study on the formation of (pentafluorosulfanyl)benzenes, correlated ab initio methods like SCS-MP2 (Spin-Component Scaled MP2) were utilized to investigate reaction pathways. researchgate.net For a molecule like 1-pentafluorosulfanyl-3,5-diaminobenzene, these high-level calculations would provide very accurate predictions of electron correlation effects, which are important for determining precise bond energies and subtle electronic interactions. Ab initio electronic structure calculations have been performed for simpler analogs like 3- and 4-aminophenylsulfurpentafluoride to understand their electronic properties. researchgate.net

Conformational Analysis and Energy Landscapes of SF₅-Aromatic Diamines

The conformational flexibility of 1-pentafluorosulfanyl-3,5-diaminobenzene primarily revolves around the rotation of the SF₅ and -NH₂ groups relative to the benzene ring. The rotation around the C-S bond is of particular interest as it has a relatively low energy barrier. Computational studies on para-substituted anilines and phenols have shown that the rotational barrier of substituents is sensitive to electronic effects. doaj.org

Simulation of Reaction Pathways and Transition States for Mechanistic Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the full reaction pathway, including reactants, products, intermediates, and transition states. For reactions involving 1-pentafluorosulfanyl-3,5-diaminobenzene, such as electrophilic aromatic substitution or reactions involving the amino groups, DFT can be used to calculate the activation energies and reaction thermodynamics.

For instance, in the synthesis of (pentafluorosulfanyl)benzenes, a comprehensive computational study employing DFT and wave function methods was carried out to elucidate the reaction mechanism of the transformation of ArSF₃ into ArSF₅. researchgate.net This study investigated several plausible pathways and, through calculation of the free energy profiles, identified a radical addition mechanism as the most favorable. researchgate.net Similar methodologies could be applied to understand the reactivity of 1-pentafluorosulfanyl-3,5-diaminobenzene, for example, in diazotization reactions of its amino groups or in nucleophilic aromatic substitution if a suitable leaving group were present on the ring. The calculations would involve locating the transition state structures and confirming they connect the reactants and products through intrinsic reaction coordinate (IRC) analysis.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For 1-pentafluorosulfanyl-3,5-diaminobenzene, DFT calculations can provide valuable predictions for NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts. nih.gov Predictions of ¹H, ¹³C, and ¹⁹F NMR spectra are particularly valuable. The ¹⁹F NMR spectrum of the SF₅ group is characteristic, typically showing a doublet for the four equatorial fluorines and a quintet for the axial fluorine. researchgate.net The precise chemical shifts would be sensitive to the electronic environment created by the di-amino substitution pattern. Various DFT functionals can be benchmarked against experimental data for accuracy in predicting these shifts. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical method. researchgate.net The calculated IR spectrum would show characteristic peaks for N-H stretching of the amino groups, C-N stretching, aromatic C-H and C=C stretching, and the various S-F stretching modes of the SF₅ group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The calculations would reveal the nature of the electronic transitions, such as π→π* transitions within the aromatic ring, and charge-transfer transitions involving the amino and pentafluorosulfanyl groups.

Table 2: List of Compounds Mentioned

Compound Name
1-Pentafluorosulfanyl-3,5-diaminobenzene
3-aminophenylsulfurpentafluoride
4-aminophenylsulfurpentafluoride
Trifluoromethylbenzene

Applications of 1 Pentafluorosulfanyl 3,5 Diaminobenzene and Its Derivatives in Advanced Materials and Catalysis

Polymer Chemistry and High-Performance Materials Design

The diamino functionality of 1-pentafluorosulfanyl-3,5-diaminobenzene positions it as a key monomer for the synthesis of advanced polymers. The incorporation of the SF₅ group into the polymer backbone can significantly enhance thermal stability, chemical resistance, and dielectric properties, leading to materials suitable for demanding applications. acs.org

Precursor in Polymer Synthesis (e.g., Polyimides, Polyureas)

1-Pentafluorosulfanyl-3,5-diaminobenzene serves as a fluorinated diamine monomer in polycondensation reactions. Its reaction with various dianhydrides produces a new class of fluorinated polyimides. These polymers are noted for their excellent thermal stability, solubility in common organic solvents, and desirable optical and gas transport properties. rsc.orgresearchgate.net The presence of the bulky, electron-withdrawing SF₅ group disrupts polymer chain packing, which can improve solubility and gas permeability while maintaining high thermal resistance. rsc.orgmdpi.com

Similarly, this diamine can be used in the synthesis of polyureas through reactions with diisocyanates. The resulting SF₅-containing polyureas are expected to exhibit enhanced thermal and chemical stability compared to their non-fluorinated counterparts, making them candidates for high-performance coatings, elastomers, and foams.

Table 1: Properties of SF₅-Containing Polymers

Polymer Type Monomers Key Properties Attributed to SF₅ Group Potential Applications
Polyimide 1-Pentafluorosulfanyl-3,5-diaminobenzene and Aromatic Dianhydrides (e.g., 6FDA) High thermal stability (Tg > 240°C), good solubility, excellent optical transparency, enhanced gas permeability. rsc.orgresearchgate.net Gas separation membranes, microelectronics, aerospace components.

Integration into Optoelectronic Materials (e.g., Liquid Crystal Displays, Organic Light-Emitting Diodes)

The strong dipole moment and high electronegativity of the pentafluorosulfanyl group make it a highly attractive component for optoelectronic materials. researchgate.netresearchgate.netrsc.org

In Liquid Crystal Displays (LCDs) , SF₅-containing molecules are used as polar terminal groups in nematic liquid crystals. researchgate.net The introduction of the SF₅ group results in materials with a desirable combination of high polarity and very low birefringence, which is particularly important for active-matrix displays used in mobile applications. researchgate.net Although direct use of 1-pentafluorosulfanyl-3,5-diaminobenzene is less common, its derivatives, where the amino groups are functionalized, serve as the core structure for these advanced liquid crystals. researchgate.net

For Organic Light-Emitting Diodes (OLEDs) , the electron-withdrawing nature of the SF₅ group can be used to tune the electronic properties of organic semiconductors. researchgate.netrsc.org Incorporating this group into host or emitter molecules can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), potentially improving charge injection and transport balance within the device. This can lead to OLEDs with higher efficiency and stability. osti.govrsc.org

Development of Self-Assembled Monolayers (SAMs) and Thin Films

Derivatives of 1-pentafluorosulfanyl-3,5-diaminobenzene are used to create highly ordered self-assembled monolayers (SAMs) on various substrates, particularly gold. sciopen.comresearchgate.net By converting one of the amino groups to a thiol or disulfide anchor, molecules with an SF₅-terminated aromatic backbone can be synthesized. These molecules form dense, upright monolayers. sciopen.comsciopen.com

These SF₅-terminated SAMs exhibit exceptional properties:

High Work Function: They can significantly increase the work function of metal surfaces, with values reaching up to 5.96 eV on gold, among the highest reported for aromatic monolayers. sciopen.comresearchgate.net This is crucial for engineering the interfaces in organic electronic devices to improve charge injection efficiency.

Superior Hydrophobicity: The monolayers display high water contact angles (up to 103°), indicating a highly non-polar and water-repellent surface. sciopen.comsciopen.com

Good Charge Transport: Despite the presence of the strongly electronegative SF₅ group, these SAMs maintain good charge transport characteristics typical of oligophenylene backbones. sciopen.comresearchgate.net

These properties make SF₅-containing SAMs highly promising for applications in organic electronics, photovoltaics, and as protective, low-surface-energy coatings. researchgate.netsciopen.com

Incorporation into Energetic Materials for Density and Sensitivity Modulation

The pentafluorosulfanyl group is of significant interest in the field of energetic materials. Its primary contributions are its high molecular weight and density, which can substantially increase the density and detonation performance of energetic compounds. researchgate.netresearchgate.net

The introduction of the SF₅ group into an energetic molecule, such as through the use of a 1-pentafluorosulfanyl-3,5-diaminobenzene core, can lead to:

Increased Density: Materials containing the SF₅ group have markedly higher densities, a key factor in improving detonation velocity and pressure. researchgate.net

Modulated Sensitivity: The strong electron-withdrawing nature of the SF₅ group can influence the sensitivity of the material to impact and friction, a critical parameter for handling and safety.

Energetic ionic salts have been synthesized from SF₅-substituted triazolium, imidazolium, and pyridinium (B92312) precursors, demonstrating good thermal stabilities and low melting points. researchgate.net The diamino groups of 1-pentafluorosulfanyl-3,5-diaminobenzene can be functionalized to form energetic moieties (e.g., by nitration or conversion to azides), creating a new class of high-density energetic materials.

Catalysis and Ligand Development

The powerful electron-withdrawing properties of the SF₅ group are being exploited in the design of advanced ligands for transition metal catalysis.

SF₅-Containing Ligands in Transition Metal Catalysis

Ligands incorporating the pentafluorosulfanyl substituent can significantly modify the electronic properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.govacs.org The amino groups of 1-pentafluorosulfanyl-3,5-diaminobenzene provide convenient handles for synthesizing a variety of ligands, such as salicylaldiminato or phosphine (B1218219) ligands.

Research has shown that introducing highly electron-withdrawing SF₅ groups into Ni(II) salicylaldiminato complexes used for ethylene (B1197577) polymerization leads to significant benefits. nih.govacs.org

Table 2: Effect of SF₅-Substituents on Ni(II) Catalysts for Ethylene Polymerization

Catalyst Feature Observation Outcome
Electronic Effect Strongly electron-withdrawing SF₅ group on the ligand. Modifies the electronic properties of the Ni(II) center. nih.gov
Chain Transfer Significant reduction in β-hydrogen elimination. nih.govacs.org Production of higher molecular weight polyethylene (B3416737) with reduced branching. nih.gov

| Polymerization in Water | Suppression of β-hydrogen elimination combined with functional group tolerance. | Allows for the direct polymerization of ethylene in water to create dispersions of ultrahigh-molecular-weight linear polyethylene. nih.govacs.org |

Furthermore, borate (B1201080) salts with tetrakis[3,5-bis(pentafluorosulfanyl)phenyl]borate anions have been developed as weakly coordinating anions for polymerization catalysis, demonstrating the utility of the SF₅ group in creating highly stable and non-interactive counterions. chemrxiv.org This highlights the broad potential of SF₅-containing building blocks, including 1-pentafluorosulfanyl-3,5-diaminobenzene, in the rational design of next-generation catalysts.

Organocatalytic Applications of SF₅-Aryl Amines

The exploration of pentafluorosulfanyl (SF₅) substituted aryl amines, including 1-Pentafluorosulfanyl-3,5-diaminobenzene, as organocatalysts is an emerging and still largely uncharted area of chemical research. The potent electron-withdrawing nature of the SF₅ group significantly modulates the electronic properties of the aromatic ring and the attached amino groups, a characteristic that is theoretically advantageous for certain organocatalytic transformations. However, a comprehensive survey of scientific literature reveals a notable scarcity of dedicated studies on the direct application of SF₅-aryl amines as primary organocatalysts.

While the broader field of organocatalysis extensively utilizes aniline (B41778) derivatives, particularly in enamine and iminium ion catalysis, the specific use of those bearing a pentafluorosulfanyl substituent is not well-documented. Research has predominantly focused on the synthesis of SF₅-containing molecules for applications in medicinal chemistry and advanced materials, where the unique properties of the SF₅ group are leveraged to enhance biological activity or material performance.

The strong electron-withdrawing effect of the SF₅ group is expected to decrease the nucleophilicity and basicity of the amine functionalities. This property could be harnessed in catalytic cycles where a less basic amine is required or where the catalyst's role is to act as a Brønsted acid or a hydrogen bond donor. For instance, in reactions proceeding through iminium ion intermediates, the electron-deficient nature of an SF₅-aryl amine-derived catalyst could enhance the electrophilicity of the intermediate, potentially accelerating the reaction rate and influencing its stereochemical outcome.

Despite these theoretical possibilities, the current body of research does not provide concrete examples or detailed studies of 1-Pentafluorosulfanyl-3,5-diaminobenzene or its derivatives being employed as organocatalysts. The synthesis of such compounds is often complex, which may have limited their investigation in catalytic applications. Consequently, there is a lack of experimental data, such as reaction yields, enantioselectivities, or substrate scopes, to populate a detailed data table on their catalytic performance.

Future research in this domain could explore the potential of SF₅-aryl amines in various organocatalytic reactions, including but not limited to:

Michael Additions: Utilizing the modified basicity and steric profile of the amine.

Aldol Reactions: Investigating the influence of the SF₅ group on the stereoselectivity.

Friedel-Crafts Alkylations: Employing the electron-deficient aromatic ring in novel catalytic cycles.

Until such studies are undertaken and published, the organocatalytic applications of SF₅-aryl amines remain a promising yet speculative field, awaiting exploration by the scientific community.

Future Research Directions and Emerging Opportunities in 1 Pentafluorosulfanyl 3,5 Diaminobenzene Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Accessibility

A primary obstacle hindering the widespread application of 1-Pentafluorosulfanyl-3,5-diaminobenzene and other SF₅-containing compounds has been the difficulty and hazard associated with their synthesis. rowansci.comresearchgate.netrsc.org Current synthetic routes often rely on harsh reagents and conditions, limiting their accessibility and scalability. nih.gov Consequently, a major thrust of future research is the development of more efficient, safer, and sustainable synthetic methodologies.

Key areas of focus include:

Development of Safer Reagents: Research is geared towards designing new, stable, and easy-to-handle reagents for introducing the SF₅ group, moving away from hazardous gases like SF₅Cl. anr.frresearchgate.netacs.org

Direct Fluorination Techniques: Improving direct fluorination methods, such as the oxidative fluorination of diaryl disulfides with elemental fluorine, is a promising avenue. researchgate.netnih.gov Future work will likely involve optimizing reaction conditions, potentially using flow chemistry to enhance safety and control, and expanding the substrate scope. nih.govresearchgate.net

Catalytic Methods: The development of catalytic systems for pentafluorosulfanylation represents a significant leap forward. Catalytic approaches could offer milder reaction conditions, higher selectivity, and reduced waste, aligning with the principles of green chemistry.

Building Block Diversification: Efforts are underway to expand the portfolio of readily available SF₅-containing building blocks. anr.frresearchgate.net This includes creating synthetic routes to access not just aromatic SF₅ compounds but also a wider variety of aliphatic derivatives, which remain a major challenge. researchgate.net

Overcoming these synthetic hurdles is critical for making 1-Pentafluorosulfanyl-3,5-diaminobenzene and its derivatives more readily available to the broader scientific community, thereby accelerating research into their properties and applications. anr.fr

Unveiling Undiscovered Reactivity Patterns and Transformation Potential

The pentafluorosulfanyl group is renowned for its high thermal and chemical stability due to the strong S-F bonds. rowansci.comrsc.org However, its powerful electron-withdrawing nature significantly influences the electronic properties of the aromatic ring in 1-Pentafluorosulfanyl-3,5-diaminobenzene, opening up unique avenues of reactivity. rowansci.com Future research will focus on systematically exploring the reactivity of the amino groups and the aromatic core to unlock novel chemical transformations.

Emerging research opportunities include:

Modulating Amino Group Reactivity: Investigating how the SF₅ group affects the nucleophilicity and basicity of the two amino groups is fundamental. This understanding can be leveraged for selective mono- or di-functionalization, leading to a diverse range of derivatives.

Electrophilic and Nucleophilic Aromatic Substitution: The strong deactivating effect of the SF₅ group makes the aromatic ring electron-deficient. This property can be exploited in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Conversely, the directing effects of the amino groups will influence electrophilic substitution patterns, and studying this interplay is a key research area.

Diazotization Chemistry: The diamino functionality allows for diazotization reactions, transforming the amino groups into versatile diazonium salts. These intermediates can then be converted into a wide array of other functional groups, providing access to novel SF₅-benzene derivatives that are otherwise difficult to synthesize. researchgate.net

Cross-Coupling Reactions: The amino groups can be transformed into halides or triflates, enabling participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). researchgate.netnih.gov This would allow for the construction of complex molecular architectures incorporating the SF₅-phenylene unit.

A deeper understanding of these reactivity patterns will establish 1-Pentafluorosulfanyl-3,5-diaminobenzene as a versatile platform molecule for constructing complex, functional molecules for various applications. academie-sciences.fr

Expansion into New Areas of Advanced Material Science and Engineering

The distinctive properties of the SF₅ group—including its high electronegativity, thermal stability, low surface energy, and steric bulk—make it an exceptionally attractive component for advanced materials. researchgate.netrsc.org 1-Pentafluorosulfanyl-3,5-diaminobenzene, with its two reactive sites for polymerization, is a particularly promising monomer for creating novel high-performance materials. acs.org

Future research is expected to explore its integration into several key areas of material science:

High-Performance Polymers: The diamino structure of 1-Pentafluorosulfanyl-3,5-diaminobenzene makes it an ideal building block for synthesizing polyamides, polyimides, and other condensation polymers. The incorporation of the SF₅ group is anticipated to impart enhanced thermal stability, chemical resistance, and specific dielectric properties to these materials. researchgate.netitsuu.or.jp

Optoelectronic Materials: The strong dipole moment and electron-withdrawing nature of the SF₅ group can be harnessed to tune the optoelectronic characteristics of organic materials. rsc.org Derivatives of 1-Pentafluorosulfanyl-3,5-diaminobenzene could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Liquid Crystals: The SF₅ group has been successfully incorporated into liquid crystal structures. researchgate.net The rigid core and potential for derivatization of 1-Pentafluorosulfanyl-3,5-diaminobenzene make it a candidate for designing new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Fluorinated Coatings and Surfaces: The low surface energy associated with fluorinated groups like SF₅ can be exploited to create hydrophobic and oleophobic surfaces. researchgate.netrsc.org Polymers derived from 1-Pentafluorosulfanyl-3,5-diaminobenzene could be used to develop advanced coatings with self-cleaning or anti-fouling properties.

The systematic exploration of these areas will likely lead to the development of novel materials with superior properties, driven by the unique contributions of the pentafluorosulfanyl moiety. nih.gov

Integration of Advanced Computational Modeling and Machine Learning in SF₅-Chemistry Discovery

The complexity and unique electronic nature of the SF₅ group present both challenges and opportunities for computational chemistry. rowansci.com While quantum chemical methods can offer profound insights into molecular geometry, electronic structure, and reactivity, the high number of electrons in the SF₅ group makes these calculations computationally demanding. rowansci.com The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize this landscape.

Future directions in this synergistic field include:

Predictive Reaction Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations. appliedclinicaltrialsonline.com This data-driven approach can accelerate the discovery of optimal synthetic routes for SF₅ compounds and predict their reactivity under various conditions, reducing the need for extensive trial-and-error experimentation. mit.edumdpi.com

In Silico Material Design: Computational screening, augmented by machine learning, can rapidly evaluate the potential properties of virtual libraries of materials derived from 1-Pentafluorosulfanyl-3,5-diaminobenzene. nsf.gov This allows researchers to identify promising candidates for specific applications, such as polymers with high thermal stability or molecules with desired electronic properties, before committing to laboratory synthesis.

Elucidating Reaction Mechanisms: Advanced computational tools can help elucidate complex reaction mechanisms involved in the synthesis and transformation of SF₅ compounds. nih.gov Combining these calculations with machine learning can help identify key intermediates and transition states, providing a deeper understanding of the underlying chemistry. rowansci.com

Data Mining and Knowledge Extraction: AI tools, particularly natural language processing (NLP), can mine the vast scientific literature to extract valuable data on SF₅ chemistry, uncovering hidden relationships and generating new research hypotheses. nsf.gov

By embracing these advanced computational and data science techniques, the SF₅ chemistry community can navigate the vast chemical space more efficiently, accelerating the pace of discovery and innovation. arxiv.org

Data Tables

Table 1: Physicochemical Properties of the Pentafluorosulfanyl (SF₅) Group Compared to Other Common Substituents.

Property SF₅ CF₃ t-Bu
Electronegativity (Pauling Scale) 3.65 3.36 2.55 (for C)
Volume (ų) 55.4 34.6 76.9
Lipophilicity (π value) 1.23 0.88 1.98
Stability High thermal and chemical stability High Moderate

Data compiled from various sources. rowansci.comresearchgate.netresearchgate.net

Table 2: Potential Applications of 1-Pentafluorosulfanyl-3,5-diaminobenzene Derivatives in Advanced Materials.

Material Class Potential Application Key Property Conferred by SF₅ Group
Polyimides/Polyamides Aerospace components, high-temperature electronics Thermal stability, chemical resistance, low dielectric constant
Organic Semiconductors Organic Light-Emitting Diodes (OLEDs), transistors Electron-withdrawing nature, tuning of energy levels
Liquid Crystals Display technologies High polarity, steric influence on molecular packing
Fluoropolymers Protective coatings, membranes Low surface energy, hydrophobicity, durability

This table represents prospective applications based on the known properties of the SF₅ group. researchgate.netrsc.orgacs.orgitsuu.or.jpresearchgate.net

Q & A

Q. How can researchers optimize reaction conditions for scaling up synthesis while maintaining yield?

  • Methodological Answer : Employ Design of Experiments (DoE) methodologies, such as factorial designs, to assess interactions between variables (temperature, solvent ratio, catalyst loading). Use microreactors for continuous flow synthesis to enhance reproducibility. Pilot-scale trials should include in-line FTIR for real-time monitoring .

Q. What controls are essential when studying the compound’s potential as a fluorinated building block in medicinal chemistry?

  • Methodological Answer : Include non-fluorinated analogs and SF₅-free derivatives as controls. Assess metabolic stability using liver microsome assays and compare with control compounds. Ensure cytotoxicity assays include both cancerous and non-cancerous cell lines to evaluate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.